18alpha-Oleanane

Vue d'ensemble

Description

18alpha-Oleanane is a natural product found in Kalanchoe pinnata with data available.

Applications De Recherche Scientifique

Applications in Petroleum Geochemistry

- Age Determination: The presence of 18α(H)-Oleanane in crude oils indicates that the hydrocarbons are from the Cretaceous period or younger, and more highly concentrated in the Tertiary period . An oleanane index greater than 0.3 suggests that oils are derivatives of source rocks of the Tertiary age with terrestrial organic matter input . The presence of 18α(H)-Oleanane in an Early Mississippian Kinderhookian sample is the earliest reported occurrence to date .

- Source Identification: 18α(H)-Oleanane is used as an indicator of terrestrial organic input because it is derived from angiosperms . The relative presence and concentration of oleanane in Cretaceous and Tertiary sediments correlate to the diversification of angiosperms, making it an ideal molecular fossil for tracking the angiosperm lineage .

Case Studies

- Niger Delta, Nigeria: Studies of crude oil samples from two separate fields in the southern Nigeria province revealed the presence of the 18α(H)-oleanane biomarker, which provided diagnostic evidence on age and organic matter source in all samples . The oleanane indices for the samples ranged from 0.32 to 1.03, suggesting that the oils are from Tertiary age source rocks with resilient terrestrial organic matter input .

- Eastern Venezuelan Basin: 18α(H)-Oleanane has been found in the geochemical studies conducted in the Eastern Venezuelan Basin, where the composition of paraffinic oils and possible source rocks in the fields associated with the Anaco Thrust were analyzed . The terrestrial origin of the organic facies that generated these hydrocarbons was also determined .

- Anadarko Basin, Oklahoma: The presence of 18α(H)-oleanane has been reported in Pennsylvanian and Mississippian rocks . The presence of 18α(H)-oleanane in an Early Mississippian Kinderhookian sample appears to be the earliest reported occurrence to date .

Other potential applications

- Synthetic Oleanane Triterpenoids: Synthetic oleanane triterpenoids (SOs) have demonstrated potential for the prevention and treatment of various diseases . They can suppress inflammation and oxidative stress, induce differentiation, and block cell proliferation . Animal studies have explored the use of SOs in neurodegenerative diseases, eye diseases, lung diseases, cardiovascular diseases, liver diseases, gastrointestinal tract diseases, kidney diseases, cancer, and metabolic and inflammatory/autoimmune disorders .

- Bioactive Compound Discovery: Research on bioactive compounds, including those derived from natural sources like oleanane, offers application prospects in exploring potential medicinal applications . Oleanane derivatives have shown biological activity, with some inhibiting Wnt signaling, suggesting potential use for therapy of Wnt-related diseases . Certain derivatives have demonstrated activity against HepG2 and MDA-MB-231 cells, as well as photocytotoxic and photodynamic antibacterial activities .

- Pharmaceutical Applications: Oleanolic acid, while exhibiting modest bioactivity, has been marketed in China as an oral drug for treating liver disorders in humans . Derivatives of 18α-oleanane have been synthesized and studied for their activity, with some showing promising results .

Propriétés

IUPAC Name |

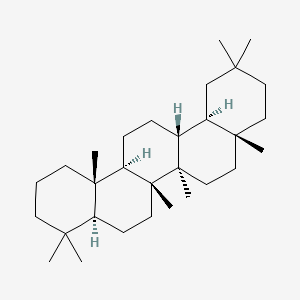

(4aS,6aR,6aR,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h21-24H,9-20H2,1-8H3/t21-,22-,23+,24-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNKUCWWHVTTBY-UFBHZMJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@H]([C@H]1CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019528 | |

| Record name | (18α)-Oleanane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30759-92-3 | |

| Record name | (18α)-Oleanane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.